![molecular formula C16H16N2O4 B5536195 N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)
N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide often involves multi-step chemical processes that include nitration, acylation, and the use of catalytic agents to facilitate specific reactions. For instance, the synthesis and crystal structures of related compounds have been studied, revealing insights into the synthesis routes and crystalline forms of such compounds (Yeong et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically analyzed using techniques such as X-ray diffraction, which provides detailed information about the crystal structure, including the arrangement of atoms and intermolecular interactions. Such studies highlight the importance of hydrogen bonds in the crystal packing of the compounds, which can significantly influence their physical properties and reactivity (Yeong et al., 2018).
Scientific Research Applications
Corrosion Inhibition Studies
N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, have been investigated for their corrosion inhibition efficiency on mild steel in acidic conditions. Studies combining experimental and computational approaches have shown that the methoxy substituent enhances inhibition efficiency, while the nitro group decreases it. These compounds act as interface corrosion inhibitors and show significant adsorption at the metal/electrolyte interface, suggesting potential applications in protecting metals from corrosion (Mishra et al., 2018).
Polymer Synthesis and Characterization
Research has explored the synthesis of novel polymers through the incorporation of nitrobenzamide derivatives, demonstrating light-switchable properties from cationic to zwitterionic forms. These polymers show potential in condensing and releasing DNA, as well as switching antibacterial activity, indicating their utility in biomedical applications (Sobolčiak et al., 2013).
Affinity Labeling and Crosslinking
The use of 4-nitrophenyl ethers, including derivatives of nitrobenzamide, as photoreagents for protein crosslinking and affinity labeling has been proposed. These compounds are unreactive in the dark but react quantitatively with amines upon irradiation, offering a method for creating bioconjugates and studying protein interactions with high specificity (Jelenc et al., 1978).
Molecular and Chemical Analysis
Further research includes the development of quality control methods for promising anticonvulsant substances derived from thiadiazole, indicating the role of nitrobenzamide derivatives in enhancing pharmaceutical analysis and quality assurance processes (Sych et al., 2018).
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-15-8-2-12(3-9-15)10-11-17-16(19)13-4-6-14(7-5-13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSLKWSAYYBQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26730797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.